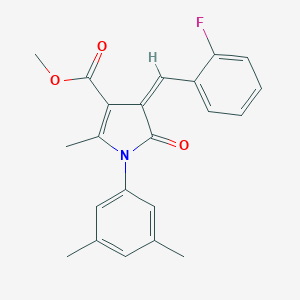
methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MDPC, is a synthetic compound that belongs to the class of pyrrole derivatives. It has garnered attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as exhibit anticonvulsant effects. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potent anticonvulsant and analgesic effects, which make it a useful tool for studying these conditions. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent, particularly in the context of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential applications in medicinal chemistry.
In conclusion, methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry. It has been studied for its anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. While its mechanism of action is not fully understood, it has shown promise as a tool for studying various conditions. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,5-dimethylphenyl)-3-oxobutylhydrazine. This intermediate compound is then reacted with 2-fluorobenzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to form methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been studied for its potential as a neuroprotective agent and for its ability to inhibit cancer cell growth.
Eigenschaften
Molekularformel |
C22H20FNO3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
methyl (4Z)-1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20FNO3/c1-13-9-14(2)11-17(10-13)24-15(3)20(22(26)27-4)18(21(24)25)12-16-7-5-6-8-19(16)23/h5-12H,1-4H3/b18-12- |
InChI-Schlüssel |
GBRGIYQRBVQPHF-PDGQHHTCSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)N2C(=C(/C(=C/C3=CC=CC=C3F)/C2=O)C(=O)OC)C)C |
SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297332.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297333.png)
![methyl 4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297334.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297335.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297336.png)



![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)

![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)